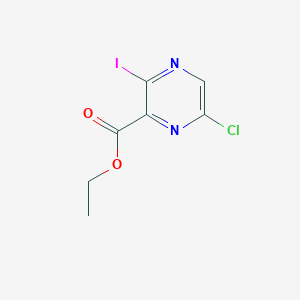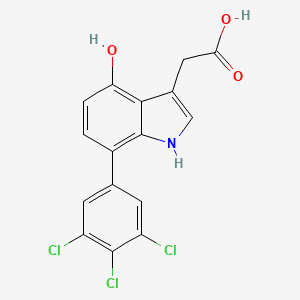
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 3,4,5-trichlorophenylhydrazine and a suitable ketone or aldehyde precursor. The reaction is usually carried out in methanol with methanesulfonic acid as the catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of derivatives with different functional groups on the phenyl ring .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and aromatic ring structures but different pharmacological properties.
Uniqueness
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other indole derivatives .
Eigenschaften
Molekularformel |
C16H10Cl3NO3 |
|---|---|
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
2-[4-hydroxy-7-(3,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10Cl3NO3/c17-10-3-7(4-11(18)15(10)19)9-1-2-12(21)14-8(5-13(22)23)6-20-16(9)14/h1-4,6,20-21H,5H2,(H,22,23) |
InChI-Schlüssel |
OHBKHNORDLWNMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CNC2=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



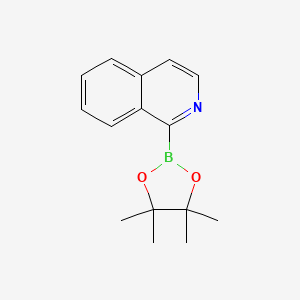
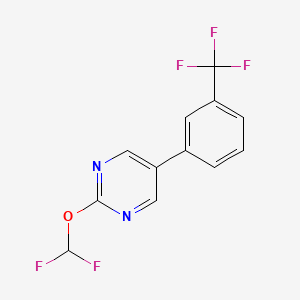

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

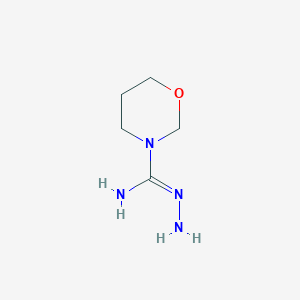

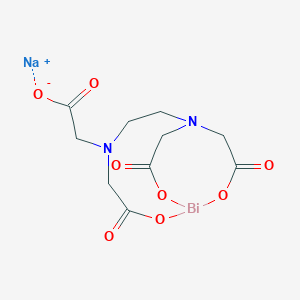
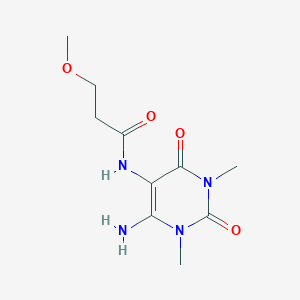

![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
